methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate
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Description
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate is a useful research compound. Its molecular formula is C16H15NO6S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.06200837 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate is the cholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibiting this enzyme can potentially be beneficial in treating conditions like Alzheimer’s disease .
Mode of Action
This compound interacts with its target by inhibiting the cholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. As a result, the transmission of signals in the nervous system is enhanced .
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting the cholinesterase enzyme, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This results in enhanced signal transmission in the nervous system .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in the concentration of acetylcholine due to the inhibition of the cholinesterase enzyme . This leads to enhanced signal transmission in the nervous system, which can potentially improve cognitive function in conditions like Alzheimer’s disease .
Properties
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c1-21-16(18)11-3-2-4-12(9-11)17-24(19,20)13-5-6-14-15(10-13)23-8-7-22-14/h2-6,9-10,17H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQZIYBRMBJKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.